N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC16405257
Molecular Formula: C14H21Cl2N3
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21Cl2N3 |
---|---|
Molecular Weight | 302.2 g/mol |
IUPAC Name | N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H |
Standard InChI Key | DJDGVEUJGONBPF-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-imidazole ring substituted at the 1-position with an ethyl group () and at the 4-position with a methyl group (). A methanamine chain () is attached to the 2-position of the imidazole, which is further benzylated () at the amine group. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine groups .
The SMILES notation succinctly captures this structure , while the InChIKey provides a unique identifier for database searches .
Physical and Chemical Properties
Key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 302.24 g/mol |
Hazard Classification | Irritant |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Data sourced from . The absence of critical physical data highlights gaps in current characterization efforts, likely due to the compound’s specialized research status.
Synthesis and Characterization
Analytical Characterization
Modern techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography would confirm structural integrity. The compound’s -NMR spectrum would reveal signals for the benzyl aromatic protons (~7.3 ppm), imidazole protons (~6.5–7.0 ppm), and aliphatic chains (~1.0–4.0 ppm). Fourier-transform infrared (FTIR) spectroscopy could identify N–H stretches (~3300 cm) and C–N vibrations (~1250 cm) .
Biological Activity and Mechanism of Action
Metalloenzyme Inhibition
The imidazole ring’s nitrogen atoms can coordinate transition metals like zinc and iron, disrupting active sites of metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases. This inhibition mechanism is analogous to histidine’s role in enzyme catalysis, suggesting potential therapeutic applications in cancer and inflammation.
Nucleic Acid Interactions
The benzyl group’s aromaticity may facilitate intercalation or minor-groove binding to DNA, while the protonated amine enhances solubility for in vitro studies. Such interactions could impair DNA replication or transcription, positioning the compound as a candidate for antimicrobial or anticancer research.
Applications in Medicinal Chemistry
Drug Development
Imidazole derivatives are prevalent in pharmaceuticals (e.g., antifungal agents, antihistamines). This compound’s structural complexity offers a scaffold for designing inhibitors targeting metal-dependent enzymes. Modifications to the benzyl or alkyl groups could optimize pharmacokinetic properties like bioavailability and metabolic stability.
Biochemical Probes
The dihydrochloride salt’s stability makes it suitable for in vitro assays studying enzyme kinetics or DNA-protein interactions. Fluorescent tagging of the benzyl group could yield probes for cellular imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume